Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the lithium ion. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions. The resulting thiazole derivative is then reacted with a lithium salt to introduce the lithium ion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the thiazole intermediate followed by its reaction with lithium salts. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the dimethylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets. The dimethylamino group can also interact with biological molecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the lithium ion, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H14LiN3O2S |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
lithium;2-[2-[2-(dimethylamino)ethylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C9H15N3O2S.Li/c1-12(2)4-3-10-9-11-7(6-15-9)5-8(13)14;/h6H,3-5H2,1-2H3,(H,10,11)(H,13,14);/q;+1/p-1 |
InChI Key |
VDWNDPBKZPDWGO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN(C)CCNC1=NC(=CS1)CC(=O)[O-] |
Origin of Product |
United States |
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